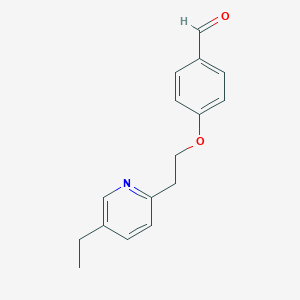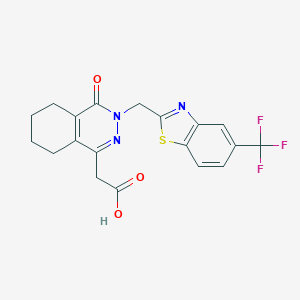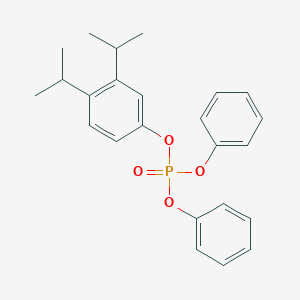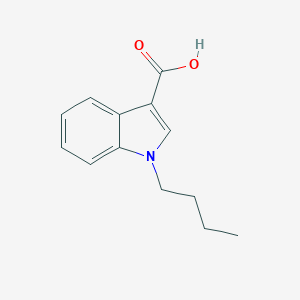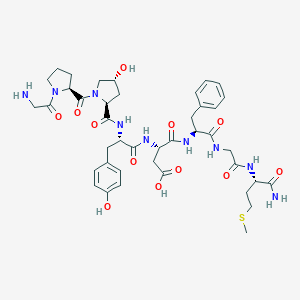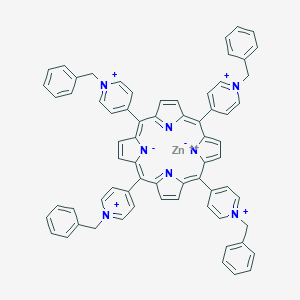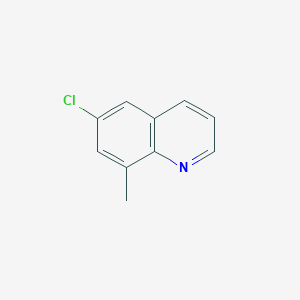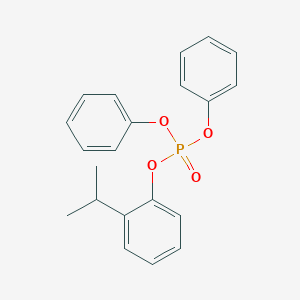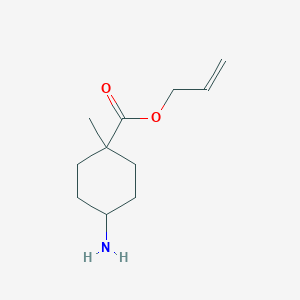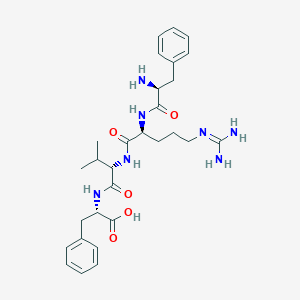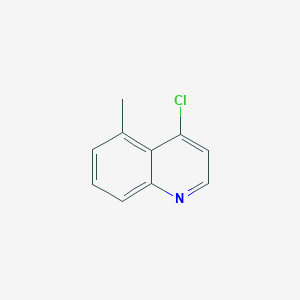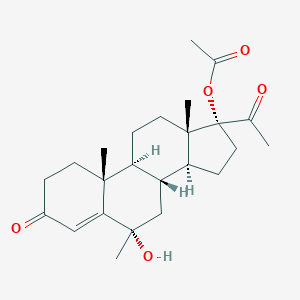![molecular formula C6H12N2O B132828 1,1-dimethyl-3-[(E)-prop-1-enyl]urea CAS No. 143470-10-4](/img/structure/B132828.png)
1,1-dimethyl-3-[(E)-prop-1-enyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-dimethyl-3-[(E)-prop-1-enyl]urea, also known as diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become a popular choice for farmers due to its effectiveness and low cost. Diuron is a white crystalline solid with a molecular weight of 233.26 g/mol and a melting point of 158-159°C.
Mécanisme D'action
Diuron works by inhibiting the photosynthetic electron transport chain in plants, specifically by binding to the D1 protein in photosystem II. This prevents the transfer of electrons from water to NADP+, which is necessary for the production of ATP and NADPH. As a result, the plant is unable to produce enough energy to sustain its growth and eventually dies.
Effets Biochimiques Et Physiologiques
Diuron has been shown to have a number of biochemical and physiological effects on plants, including the inhibition of photosynthesis, the disruption of cell membranes, and the alteration of protein synthesis. It has also been shown to affect the growth and development of roots, stems, and leaves in plants.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is a widely used herbicide in agriculture due to its effectiveness and low cost. In laboratory experiments, it has been found to be a useful tool for studying the effects of herbicides on plants and for investigating the mechanisms of photosynthesis. However, 1,1-dimethyl-3-[(E)-prop-1-enyl]urea can be toxic to some non-target organisms, including aquatic plants and animals, and care must be taken when using it in the laboratory.
Orientations Futures
There are a number of potential future directions for research on 1,1-dimethyl-3-[(E)-prop-1-enyl]urea, including the development of new formulations that are less toxic to non-target organisms, the investigation of its effects on soil microorganisms, and the study of its potential as a biocide in water treatment. Additionally, further research is needed to better understand the mechanisms of 1,1-dimethyl-3-[(E)-prop-1-enyl]urea toxicity and to develop more effective methods for its removal from the environment.
Méthodes De Synthèse
Diuron can be synthesized through a variety of methods, including the reaction of N,N-dimethylurea with acrylonitrile in the presence of a catalyst, or the reaction of N,N-dimethylurea with chloroacetic acid in the presence of a base. The most common method for 1,1-dimethyl-3-[(E)-prop-1-enyl]urea synthesis involves the reaction of N,N-dimethylurea with 3-chloropropionitrile in the presence of a base.
Applications De Recherche Scientifique
Diuron has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. It works by inhibiting photosynthesis in the target plants, leading to their death. Diuron has also been studied for its potential use as a biocide in water treatment, as it has been shown to be effective against algae and other aquatic organisms.
Propriétés
Numéro CAS |
143470-10-4 |
|---|---|
Nom du produit |
1,1-dimethyl-3-[(E)-prop-1-enyl]urea |
Formule moléculaire |
C6H12N2O |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
1,1-dimethyl-3-[(E)-prop-1-enyl]urea |
InChI |
InChI=1S/C6H12N2O/c1-4-5-7-6(9)8(2)3/h4-5H,1-3H3,(H,7,9)/b5-4+ |
Clé InChI |
IIGCYQPNZRSCLY-SNAWJCMRSA-N |
SMILES isomérique |
C/C=C/NC(=O)N(C)C |
SMILES |
CC=CNC(=O)N(C)C |
SMILES canonique |
CC=CNC(=O)N(C)C |
Synonymes |
Urea, N,N-dimethyl-N-1-propenyl-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



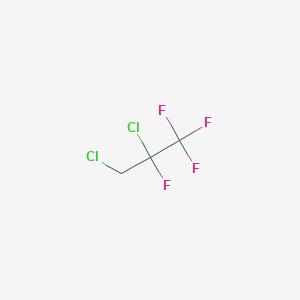
![Pyrido[2,3-b]pyrazine-2,3,6-triol](/img/structure/B132747.png)
